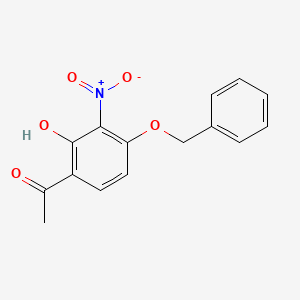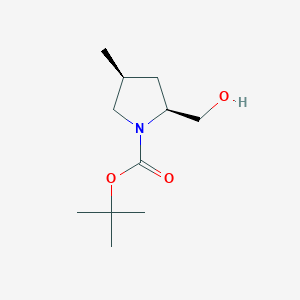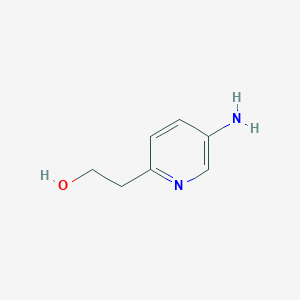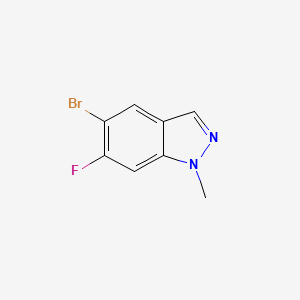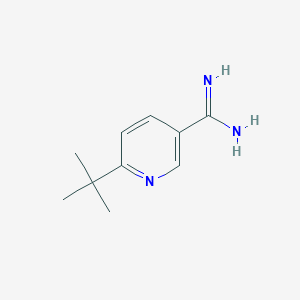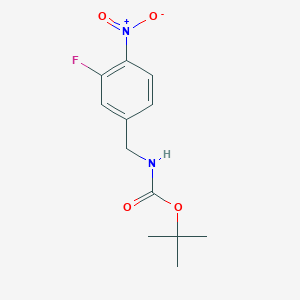
Tert-butyl 3-fluoro-4-nitrobenzylcarbamate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
Tert-butyl 3-fluoro-4-nitrobenzylcarbamate and its derivatives are pivotal in the synthesis of complex molecules and intermediates for pharmaceuticals and organic materials. These compounds serve as key intermediates in the construction of complex molecular architectures. For instance, fluorinated organic paramagnetic building blocks derived from similar compounds exhibit unique properties that facilitate cross-coupling reactions, expanding the toolkit available for constructing novel organic molecules with potential applications in drug discovery and materials science (Politanskaya et al., 2020).
Photophysical Properties and Sensing Applications
Compounds related to Tert-butyl 3-fluoro-4-nitrobenzylcarbamate are explored for their photophysical properties, including their ability to serve as fluorescent probes. The design and synthesis of D–A type asymmetrical Zn(II) complexes based on similar structural motifs demonstrate how extending π–π stacking interactions can result in a red-shift of fluorescence emission, indicating potential applications in sensing and molecular electronics (Wang et al., 2017).
Biological and Medicinal Chemistry
Derivatives of Tert-butyl 3-fluoro-4-nitrobenzylcarbamate are utilized in the development of anticancer agents and in the study of their interaction with biological macromolecules. For example, the synthesis of half-sandwich cyclometalated Rh(III) and Ir(III) complexes using similar compounds demonstrated efficient binding with calf thymus DNA and bovine serum albumin, highlighting their potential as anticancer agents (Mukhopadhyay et al., 2015).
Chemical Sensing and Environmental Monitoring
Research also extends to the development of sensors for environmental and biological monitoring. The study on aromatic SNF-approach to fluorinated phenyl tert-butyl nitroxides reveals the chemical synthesis and characterization of compounds that could have implications in developing new materials for chemical sensing and environmental monitoring (Tretyakov et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(3-fluoro-4-nitrophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(16)14-7-8-4-5-10(15(17)18)9(13)6-8/h4-6H,7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPSATSQEYUBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-fluoro-4-nitrobenzylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1529777.png)

![1-{[4-Bromo-3-(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B1529780.png)
![6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol](/img/structure/B1529783.png)
